This compound falls under the classification of heterocyclic compounds, specifically within the category of oxadiazoles. Oxadiazoles are known for their pharmacological properties, including antimicrobial and antitumor activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its biological interactions.
The synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves several key steps:
Technical parameters such as reaction temperature (often around reflux conditions) and time (typically several hours) are crucial for optimizing yield and purity .
The molecular structure of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol can be described as follows:
The oxadiazole ring contributes to the compound's aromaticity and stability. Structural analyses using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide insights into the arrangement of atoms and functional groups within the molecule .
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol can participate in various chemical reactions due to its functional groups:
These reactions are valuable for synthesizing more complex molecules with potential therapeutic applications .
The mechanism of action for 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol primarily involves its interaction with biological targets through its thiol group:
Research indicates that derivatives of oxadiazoles often exhibit significant biological activities, including anticancer and antimicrobial effects .
The physical and chemical properties of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol are critical for understanding its behavior in various environments:
Spectroscopic data such as IR (characteristic peaks at around 2557 cm for -SH stretching) and NMR provide further insights into its structural characteristics .
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has several promising applications in scientific research:
The 1,3,4-oxadiazole ring system, a nitrogen-oxygen heterocycle, constitutes a privileged scaffold in modern medicinal chemistry due to its versatile pharmacological profile and favorable physicochemical properties. This five-membered aromatic ring exhibits metabolic stability, moderate polarity, and hydrogen-bonding capabilities, making it an ideal bioisostere for ester and carboxylic acid functionalities. Its significance is underscored by its presence in clinically approved drugs such as the anticancer agent Zibotentan, the antiviral Raltegravir, and the antimicrobial Furamizole [9]. Research over the past decade has revealed that 1,3,4-oxadiazole derivatives demonstrate broad-spectrum biological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects, positioning them as critical pharmacophores in drug discovery pipelines [3] [9].
The anticancer potential of 1,3,4-oxadiazole derivatives is particularly noteworthy. These compounds function as potent inhibitors of thymidine phosphorylase (TP), an enzyme overexpressed in solid tumors (e.g., breast, colorectal) that promotes angiogenesis through 2-deoxy-D-ribose production. TP inhibition disrupts tumor vascularization and metastasis, providing a strategic approach to cancer therapy [3]. Beyond oncology, 1,3,4-oxadiazoles exhibit significant α-glucosidase and α-amylase inhibitory activity, relevant for managing type 2 diabetes mellitus. Derivatives such as 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol demonstrate superior enzyme inhibition compared to standard therapeutics like acarbose, attributed to their ability to bind catalytic sites of carbohydrate-hydrolyzing enzymes [2]. Antimicrobial applications are equally promising, with structural hybrids showing efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Pseudomonas aeruginosa), often through mechanisms like DNA gyrase inhibition [4].
Table 1: Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Biological Activity | Molecular Target | Key Structural Features | Reference |
---|---|---|---|
Anticancer | Thymidine phosphorylase | 2-Mercapto substitution, aryl linker | [3] [9] |
Antidiabetic | α-Glucosidase/α-amylase | Electron-withdrawing groups (e.g., trifluoroethoxy), thiol moiety | [2] |
Antibacterial | DNA gyrase | Quinolone-oxadiazole hybrids, halogenated aryl groups | [4] |
Antitubercular | Mycobacterial enzymes | Chlorophenyl/biphenyl attachments | [8] |
The pharmacological profile of 1,3,4-oxadiazole derivatives is critically modulated by fluorophenyl and thiol substituents. Incorporating a 3-fluorophenylmethyl group at the 5-position of the oxadiazole ring enhances bioavailability and target affinity through a combination of electronic, hydrophobic, and steric effects. Fluorine’s high electronegativity (3.98 Pauling scale) induces strong dipole moments and improves membrane permeability, while its small atomic radius minimizes steric disruption. The fluorophenyl moiety further enhances metabolic stability by resisting oxidative degradation, a common limitation in non-halogenated analogs [1] [6]. Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm that fluorine’s electron-withdrawing nature polarizes the oxadiazole ring, increasing its π-deficient character and promoting π-stacking interactions with aromatic residues in biological targets [1].
The thiol group (-SH) at the 2-position serves as a critical pharmacophore due to its dual functionality:
Thiol-containing oxadiazoles exhibit lower pKa values (∼8.5–9.0) compared to alcohols or amines, facilitating deprotonation to thiolate anions (-S⁻) under physiological conditions. This anion demonstrates superior nucleophilicity and metal-chelating ability, crucial for inhibiting metalloenzymes like thymidine phosphorylase [3]. Hybridization of the thiol with fluorinated aryl systems creates synergistic effects, as evidenced by compounds like 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol (Molecular Formula: C₉H₇FN₂OS; Molecular Weight: 210.23 g/mol) [1]. The compound’s structure, verified via SMILES notation (SC₁=NN=C(CC₂=CC=CC(F)=C₂)O₁), positions the fluorophenylmethyl group for optimal hydrophobic pocket binding while the thiol coordinates catalytic sites.
Table 2: Computed Physicochemical Properties of Key Substituents
Substituent | LogP Contribution | Electronic Effect (Hammett σ) | Hydrogen-Bonding Capacity |
---|---|---|---|
3-Fluorophenylmethyl | +2.1 | σₘ = +0.34 (moderate electron-withdrawal) | Acceptor only |
2-Thiol | -0.7 | - | Donor and acceptor |
1,3,4-Oxadiazole | -0.5 | - | Poor acceptor |
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol (CAS: 1152542-34-1) represents a strategically optimized derivative within the 1,3,4-oxadiazole class, designed to leverage synergistic interactions between its fluorinated benzyl group and thiol moiety. The compound’s therapeutic targeting is justified by three primary rationales:
Enhanced Bioactivity Profile: Empirical studies on structurally analogous compounds demonstrate that fluorination adjacent to the oxadiazole scaffold amplifies target engagement. For instance, chlorophenyl analogs (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) exhibit moderate glucosidase inhibition (IC₅₀ ∼12–18 µM), but fluorination at the meta-position is predicted to improve this activity due to fluorine’s stronger σ-hole interactions and reduced steric hindrance [6]. Molecular docking simulations indicate that the 3-fluorophenylmethyl group fits optimally into hydrophobic enzyme subsites, while the thiol forms hydrogen bonds with catalytic residues like Asp/His in α-glucosidase or Glu/Arg in thymidine phosphorylase [2] [3].
Multimodal Therapeutic Potential: The compound’s structure enables activity across multiple disease contexts. In diabetes research, derivatives like 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol reduce postprandial hyperglycemia by inhibiting α-glucosidase (>70% inhibition at 10 µM) [2]. In oncology, thiol-oxadiazoles suppress thymidine phosphorylase activity (IC₅₀ values: 0.8–3.5 µM), curbing tumor angiogenesis [3] [9]. Additionally, fluorinated oxadiazole-thiol hybrids disrupt microbial growth by targeting DNA gyrase ATP-binding sites, showing MIC values of 0.25–2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [4].
Synthetic Accessibility and Optimization Potential: The compound is synthetically tractable via cyclodehydration of 3-fluorophenylacetic acid hydrazide with carbon disulfide or via oxidative cyclization of N-acylthiosemicarbazides [1] [9]. This flexibility allows for rapid generation of analogs to refine potency, selectivity, and pharmacokinetic properties. Current research focuses on modifying the phenyl ring’s substitution pattern (e.g., di-fluorination) or integrating the oxadiazole-thiol unit into hybrid pharmacophores (e.g., benzothiazole-oxadiazole chimeras) to exploit polypharmacology [4] [8].
These attributes position 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol as a compelling candidate for further preclinical investigation across metabolic, oncological, and infectious disease models.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: